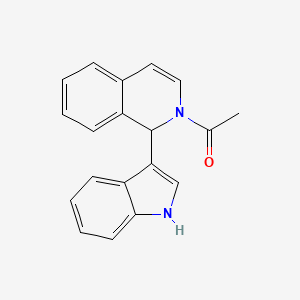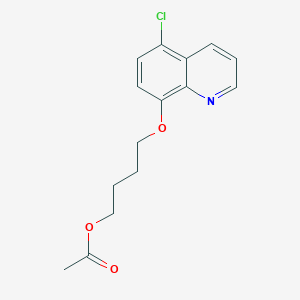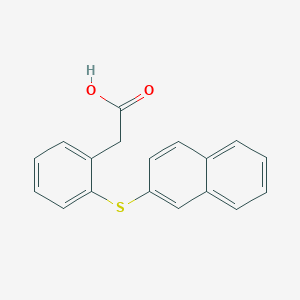
8-(4-bromophenyl)-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Bromophenyl)-7H-purin-6-amine: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a bromophenyl group attached to the purine structure, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a halogenated purine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 8-(4-bromophenyl)-7H-purin-6-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(4-Bromophenyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced form.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of bromophenyl purine oxides.
Reduction: Formation of bromophenyl purine amines.
Substitution: Formation of various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-(4-Bromophenyl)-7H-purin-6-amine is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activities .
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors that recognize purine structures .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy, such as certain cancers and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 8-(4-bromophenyl)-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors that are specific to purine structures. The bromophenyl group can enhance the compound’s binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways . Molecular docking studies have shown that the compound can fit into the active sites of certain enzymes, blocking their activity and thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(4-Bromophenyl)-thiazol-2-amine: This compound also features a bromophenyl group and has been studied for its antimicrobial and anticancer properties.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its versatility and biological activities.
Uniqueness: 8-(4-Bromophenyl)-7H-purin-6-amine is unique due to its purine core, which is a fundamental structure in many biological molecules such as DNA and RNA. This makes it particularly interesting for research in genetics and molecular biology. The presence of the bromophenyl group further enhances its chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
77071-04-6 |
|---|---|
Molekularformel |
C11H8BrN5 |
Molekulargewicht |
290.12 g/mol |
IUPAC-Name |
8-(4-bromophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8BrN5/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H3,13,14,15,16,17) |
InChI-Schlüssel |
FAZDSEAMEPELHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=NC=NC(=C3N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)

![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)

![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)

![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)

